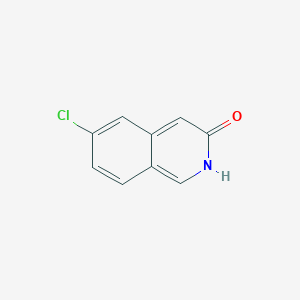

6-Chloroisoquinolin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

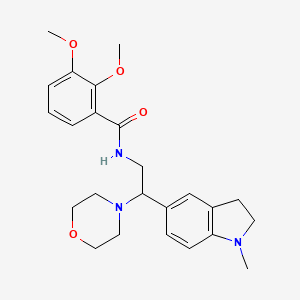

6-Chloroisoquinolin-3(2H)-one is a chemical compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.60 . It is stored in a dry room at room temperature .

Physical And Chemical Properties Analysis

6-Chloroisoquinolin-3(2H)-one has a molecular weight of 179.60 . It is stored in a dry room at room temperature . Unfortunately, the boiling point and other physical and chemical properties were not specified in the sources I have access to .科学的研究の応用

Crystal Structure and Spectroscopic Studies

6-Chloroisoquinolin-3(2H)-one has been studied for its crystal structure and spectroscopic characteristics. Research demonstrates the preparation and characterization of its metastable crystalline forms, investigating their single-crystal diffraction, X-ray powder diffraction, Hirshfeld surfaces, solid-state vibrational spectroscopy, and thermal analysis. These studies reveal insights into the molecular behavior and interactions of this compound (Luo & Sun, 2014).

Pharmacological Properties

6-Chloroisoquinolin-3(2H)-one and its derivatives have been examined for various pharmacological properties. For instance, research explores its potential as an apoptosis inducer and anticancer agent, highlighting its ability to penetrate the blood-brain barrier and showing efficacy in cancer models (Sirisoma et al., 2009).

Antimicrobial Activity

Studies have also focused on the antimicrobial activity of 6-Chloroisoquinolin-3(2H)-one derivatives. Research into 2-chloro-6-methylquinoline hydrazones derived from this compound has shown significant antibacterial activity against various bacterial strains and weak activity against fungal strains (Bawa, Kumar, Drabu, & Kumar, 2009).

Corrosion Inhibition

The compound's derivatives have been evaluated for their effectiveness in corrosion inhibition. Quantum chemical calculations and molecular dynamic simulations have been used to explore the corrosion inhibition mechanism of these derivatives in acidic solutions, making them potentially useful in industrial applications (Saha, Murmu, Murmu, & Banerjee, 2016).

Chemosensory Applications

6-Chloroisoquinolin-3(2H)-one derivatives have been characterized as chemosensors. For example, a derivative selectively responded to Cd2+ ions over other metal ions, showing potential for measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Electrochemical Behavior

Research on the polarographic reduction of 6-chloroquinoline, a related compound, in dimethylformamide solutions has provided insights into its electrochemical behavior. This study contributes to understanding the mechanisms of electrochemical reactions of this class of compounds (Fujinaga & Takaoka, 1968).

作用機序

特性

IUPAC Name |

6-chloro-2H-isoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZUMLJICSZAJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C=C2C=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2877071.png)

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2877080.png)

![N-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide](/img/structure/B2877083.png)

![ethyl [5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2877086.png)

![2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide](/img/structure/B2877087.png)

![(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/no-structure.png)